5-Fluoro-2-methoxyaniline hydrochloride

Description

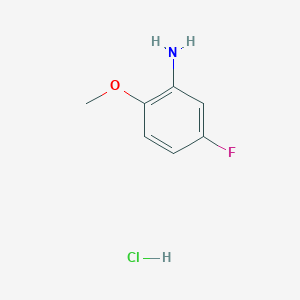

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXVFYUNWRUFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673788 | |

| Record name | 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-83-0 | |

| Record name | Benzenamine, 5-fluoro-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Within this context, 5-Fluoro-2-methoxyaniline and its hydrochloride salt have emerged as pivotal intermediates, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyaniline hydrochloride, encompassing its chemical identity, synthesis, applications in drug development, and critical safety information.

Core Compound Identification and Properties

A critical first step in working with any chemical entity is the unambiguous identification through its Chemical Abstracts Service (CAS) number. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and may exhibit different physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5-Fluoro-2-methoxyaniline | 1978-39-8 | C₇H₈FNO | 141.14 g/mol |

| This compound | 326-83-0 | C₇H₉ClFNO | 177.61 g/mol [1][2] |

The free base, 5-Fluoro-2-methoxyaniline, typically presents as a dark brown liquid, while the hydrochloride salt is a solid.[3] The presence of the hydrochloride salt enhances the compound's stability and water solubility, which can be advantageous in certain synthetic applications.

Synthesis and Mechanistic Considerations

The synthesis of 5-Fluoro-2-methoxyaniline and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common strategy involves the nitration of a substituted aniline, followed by reduction of the nitro group.

A representative synthetic pathway is the nitration of 4-fluoro-2-methoxyaniline.[4] This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration. The resulting nitro intermediate is then reduced to the corresponding aniline.

While a detailed, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the reviewed literature, a general and logical approach would involve the synthesis of the free base followed by treatment with hydrochloric acid.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

The Critical Role in Drug Development: A Gateway to Kinase Inhibitors

5-Fluoro-2-methoxyaniline is a crucial building block in the synthesis of numerous pharmacologically active compounds, most notably in the development of kinase inhibitors for cancer therapy.[3] The substitution pattern of the aniline ring, featuring both a fluorine atom and a methoxy group, provides a versatile scaffold for further chemical modifications.

Case Study: Osimertinib (Tagrisso®)

A prominent example of the application of a closely related precursor, 4-fluoro-2-methoxyaniline, is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5][6][7] Osimertinib is used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

The synthesis of Osimertinib involves the coupling of a pyrimidine core with a substituted aniline. The 4-fluoro-2-methoxyaniline moiety is a key component of one of the critical intermediates in this multi-step synthesis.[5]

References

- 1. 326-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: Nomenclature, Properties, and Synthetic Applications

This guide provides an in-depth analysis of 5-Fluoro-2-methoxyaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will dissect its nomenclature, explore its physicochemical properties, and detail its applications with field-proven insights into experimental design and execution.

Part 1: Nomenclature and Identification: Establishing a Foundational Identity

Accurate identification is the bedrock of reproducible science. 5-Fluoro-2-methoxyaniline and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride salt is the most commonly used form in synthesis due to its enhanced stability and handling characteristics compared to the free base, which is an oil.

The primary identifiers are:

The parent compound, the free aniline base, is identified as:

-

Systematic Name: 5-Fluoro-2-methoxyaniline

-

PubChem Compound ID: 223105[3]

A variety of synonyms are used across literature and commercial listings, primarily referring to the free base. Understanding these is crucial for comprehensive literature searches. The most common synonyms include:

-

2-Amino-4-fluoroanisole

-

5-Fluoro-2-methoxybenzenamine[3]

-

5-Fluoro-o-anisidine[4]

-

2-Amino-4-fluoro-1-methoxybenzene

-

3-Fluoro-6-methoxyaniline[3]

The following diagram illustrates the relationship between the hydrochloride salt, the free base, and its key identifiers and synonyms.

Caption: Nomenclature and identifier map for the subject compound.

Part 2: Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties is essential for process development, safety, and successful experimental outcomes. The data below is primarily for the free base, as it dictates the reactivity of the molecule.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO (Free Base) C₇H₉ClFNO (HCl Salt) | PubChem[3], SCBT[2] |

| Molecular Weight | 141.14 g/mol (Free Base) 177.60 g/mol (HCl Salt) | PubChem[3], SCBT[2] |

| Appearance | Dark brown liquid (Free Base) | Chem-Impex[5] |

| Boiling Point | 90 °C at 760 mmHg | Sigma-Aldrich[4] |

| Density | 1.1981 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.5438 | Sigma-Aldrich[4] |

| InChIKey | VYZUBHRSGQAROM-UHFFFAOYSA-N | PubChem[3] |

Safety and Handling

5-Fluoro-2-methoxyaniline and its hydrochloride salt are hazardous substances that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

GHS Hazard Classification (Free Base):

-

Pictograms: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Self-Validating Protocol Insight: Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before use, as hazard classifications and handling advice can vary.[6][7] The hydrochloride salt is generally a solid and less volatile, making it preferable for weighing and handling to minimize inhalation risk.

Part 3: Core Reactivity and Applications in Synthesis

The utility of this compound lies in the specific reactivity conferred by its substituents. The electron-donating methoxy group (ortho) and the electron-withdrawing but ortho-para directing fluorine atom (meta) create a unique electronic environment on the aniline ring. The primary reactive site is the nucleophilic amine group.

This compound serves as a critical building block in multi-step syntheses for:

-

Pharmaceuticals: It is a key intermediate in the synthesis of agents such as 5-HT3 receptor antagonists and inhibitors for botulinum neurotoxin.[8] The fluorine atom is often incorporated to improve metabolic stability and binding affinity of the final drug candidate.[5]

-

Agrochemicals: It is used in the development of advanced herbicides and fungicides.[5]

-

Material Science: The compound can be employed in creating specialty polymers with enhanced thermal stability.[5]

The amine group readily participates in standard transformations such as acylation, amidation, sulfonylation, and diazotization, making it a versatile precursor for a wide range of more complex molecules.

Part 4: Exemplar Experimental Protocol: Amide Coupling

To illustrate its practical use, we provide a detailed protocol for a standard amide coupling reaction, a fundamental transformation in pharmaceutical chemistry. This protocol synthesizes N-(5-fluoro-2-methoxyphenyl)acetamide, a common next-step intermediate.

Causality Behind Choices:

-

Reagent: this compound is used for its stability. A base (Triethylamine, TEA) is required to neutralize the hydrochloride and liberate the free, nucleophilic aniline in situ.

-

Acylating Agent: Acetic anhydride is a cost-effective and highly reactive agent suitable for this straightforward acylation.

-

Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the starting material and reagents.

-

Workup: The aqueous workup (water wash, NaHCO₃ wash, brine wash) is a self-validating system to remove the TEA-hydrochloride salt, excess acetic acid, and any water-soluble impurities, ensuring the purity of the final product.

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10.0 mmol).

-

Dissolution: Add Dichloromethane (DCM, 40 mL) and stir to suspend the solid.

-

Base Addition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (TEA) (2.9 mL, 21.0 mmol, 2.1 eq.) via syringe. The solid should dissolve as the free aniline is formed.

-

Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup:

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, then 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

The following workflow diagram visualizes this experimental process.

Caption: Experimental workflow for a typical amide coupling reaction.

References

- 1. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-methoxyaniline 97 1978-39-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: Structure, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxyaniline hydrochloride, a key chemical intermediate in various high-value synthetic applications. The document details the compound's precise molecular structure and weight, summarizes its essential physicochemical properties, and explores its significant roles in pharmaceutical and agrochemical research. By elucidating its synthetic pathways and outlining critical safety protocols, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug development. The strategic incorporation of fluorine and methoxy functional groups enhances the compound's utility as a versatile building block for creating complex, biologically active molecules.[1]

Compound Identification and Core Properties

The fundamental characteristics of this compound are summarized below, providing a quick reference for researchers.

| Property | Data | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| Synonym(s) | 2-Amino-4-fluoroanisole hydrochloride | [5] |

| CAS Number | 326-83-0 | [2][4][6] |

| Molecular Formula | C₇H₈FNO·HCl | [2] |

| Molecular Weight | 177.6 g/mol | [2] |

Molecular Structure and Physicochemical Characterization

Structural Analysis

This compound consists of a benzene ring substituted with three functional groups that dictate its chemical reactivity and utility.

-

Aniline Core: The primary amine group (-NH₂) attached to the benzene ring is the basic site of the molecule. In the hydrochloride salt form, this amine is protonated to form an anilinium ion (-NH₃⁺), which is stabilized by a chloride counter-ion (Cl⁻).

-

Methoxy Group (-OCH₃): Located at the 2-position (ortho to the amine), this electron-donating group influences the electronic properties of the aromatic ring.

-

Fluorine Atom (-F): Positioned at the 5-position (meta to the amine), the fluorine atom significantly alters the molecule's properties. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][7]

The combination of these groups makes the molecule a valuable and versatile intermediate in organic synthesis.[1]

Molecular Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of its functional groups and the ionic nature of the hydrochloride salt.

Caption: Molecular structure of this compound.

Physicochemical Properties of the Free Base

While the hydrochloride salt is typically a solid, detailed physical properties are more commonly reported for its free base form, 5-Fluoro-2-methoxyaniline (CAS: 1978-39-8).

-

Appearance: Colorless to light yellow or dark brown liquid.[1][5]

-

Molecular Weight (Free Base): 141.14 g/mol .[1]

-

Boiling Point: 90 °C at 760 mmHg.

-

Density: Approximately 1.198 g/mL at 25 °C.

-

Refractive Index: ~1.5438 at 20 °C.

Synthesis and Characterization Workflow

Synthetic Pathway Rationale

A common and efficient method for preparing substituted anilines is through the chemical reduction of the corresponding nitroaromatic compound. This transformation is highly reliable and is a cornerstone of industrial and laboratory synthesis.

-

Causality of Reagent Choice: The starting material, such as 4-fluoro-2-methoxy-1-nitrobenzene, is often commercially available. The reduction of the nitro group (-NO₂) to a primary amine (-NH₂) can be achieved using various methods, but catalytic hydrogenation is frequently preferred for its high yield and clean reaction profile. Catalysts like Raney Nickel are chosen for their high activity and selectivity, efficiently facilitating the reaction with molecular hydrogen.[8]

-

Formation of Hydrochloride Salt: The resulting free base aniline is often a liquid that can be sensitive to air oxidation. Converting it to the hydrochloride salt serves two primary purposes: it creates a more stable, solid material that is easier to handle and purify, and it enhances solubility in certain polar solvents. This is achieved by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis

The following protocol is a representative, step-by-step methodology for the synthesis of this compound from its nitro precursor.

-

Reduction of the Nitro Group:

-

Charge a hydrogenation vessel with 4-fluoro-2-methoxy-1-nitrobenzene and a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (~5-10% by weight) to the mixture under an inert nitrogen atmosphere to prevent premature reaction with air.[8]

-

Seal the vessel and purge it with nitrogen, followed by pressurizing with hydrogen gas to approximately 3-4 kg/cm ².

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

-

Isolation of the Free Base:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 5-Fluoro-2-methoxyaniline free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude aniline in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for a period to ensure complete precipitation, then collect the solid product by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final product.

-

Purity and Identity Validation

To ensure the integrity of the synthesized compound, a self-validating system of analytical checks is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired. The resulting spectra should confirm the presence of all expected protons and carbons, with chemical shifts and coupling constants consistent with the structure of 5-Fluoro-2-methoxyaniline. For example, the aromatic protons will show characteristic splitting patterns due to coupling with each other and with the fluorine atom.

-

Mass Spectrometry (MS): Analysis by MS should show a molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 142.1, confirming the molecular weight.

-

Purity Analysis: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of >98% for most research applications.

Applications in Research and Development

5-Fluoro-2-methoxyaniline is a valuable building block due to the unique properties imparted by its functional groups.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of diverse pharmaceutical agents.[1] It is particularly useful in the development of anti-cancer drugs, where fluorinated compounds often exhibit enhanced biological activity.[1] A structurally related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a critical intermediate for synthesizing Mereletinib, an inhibitor of the BRAF kinase mutant implicated in various cancers.[9]

-

Agrochemicals: It is employed in the formulation of modern agrochemicals, including effective herbicides and fungicides, contributing to improved crop protection.[1][10]

-

Material Science: The compound is used to produce specialty polymers and resins. Its incorporation can lead to materials with enhanced thermal stability and chemical resistance.[1][10]

-

Analytical Chemistry: It can also function as a reagent in various analytical methods, such as chromatography, to aid in the detection of other substances.[1][10]

Safety, Handling, and Storage

Proper handling of 5-Fluoro-2-methoxyaniline and its hydrochloride salt is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin irritation and serious eye irritation.[5] The respiratory system is a potential target organ.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with a suitable filter (e.g., type ABEK) is required.

-

Handling: This material should only be handled by personnel trained in managing potentially hazardous chemicals. Avoid direct contact with skin and eyes and prevent inhalation of dust or vapors.

-

Storage: Store the container tightly closed in a cool, dark, and dry place. As the free base can be sensitive to air, storing under an inert gas like nitrogen or argon is recommended to maintain its quality.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]

- 5. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 326-83-0 [chemicalbook.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

Physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride

This guide provides a comprehensive overview of the physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride, a versatile building block in modern medicinal and agricultural chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Section 1: Introduction and Strategic Importance

This compound is a substituted aniline derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a fluorine atom and a methoxy group on the aniline core, imparts unique electronic and steric properties that are highly advantageous in the design of novel therapeutic agents and agrochemicals.[1][4]

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5] The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, making this compound a valuable precursor for a range of chemical transformations.[6][7] Consequently, this compound serves as a crucial starting material in the development of anti-cancer agents, herbicides, and fungicides.[1]

Caption: Chemical structure of this compound.

Section 2: Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 326-83-0 | [8][9] |

| Molecular Formula | C₇H₈FNO·HCl | [8] |

| Molecular Weight | 177.6 g/mol | [8] |

| Appearance | Off-white to light reddish-brown solid | [10] |

| Melting Point | 81 - 85 °C | [11] |

| Boiling Point | 90 °C / 760 mmHg (for free base) | [12][13] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, diethyl ether, acetone, and benzene. | [10] |

| pKa | 3.52 ± 0.10 (Predicted for free base) | [13] |

Insight for the Bench Scientist: The predicted pKa of the anilinium ion suggests that the compound will be protonated at physiological pH. This is a critical consideration in designing reactions and purification strategies, as the solubility and reactivity will be pH-dependent. The relatively low boiling point of the free base indicates that it can be purified by distillation, although care must be taken to avoid decomposition.[12][14][13]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and the methoxy group will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic ring and methoxy group, C-N stretching, and C-O stretching. The C-F bond will also have a characteristic absorption in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the free base (C₇H₈FNO) and fragmentation patterns characteristic of the molecule's structure.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.[15] The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and provide a clear spectrum.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for complete dissolution.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Caption: A streamlined workflow for preparing and analyzing a sample via NMR spectroscopy.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups: the anilinium ion, the electron-donating methoxy group, and the electron-withdrawing fluorine atom.

The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions.[7][16][17] However, in its protonated (anilinium) form, it becomes a deactivating, meta-directing group.[6] This dual reactivity allows for selective transformations by controlling the reaction pH.

Common Reactions:

-

Acylation: The amino group can be acylated to form an amide. This is a common strategy to protect the amino group and modulate its activating effect, allowing for more controlled electrophilic aromatic substitution reactions.[16][18]

-

Diazotization: Primary arylamines react with nitrous acid to form stable arenediazonium salts.[18] These salts are versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.[18]

-

Electrophilic Aromatic Substitution: Under appropriate conditions, the aromatic ring can undergo reactions such as halogenation, nitration, and sulfonation. The directing effects of the methoxy and fluoro substituents will influence the position of substitution.

Caption: A simplified diagram illustrating the key steps of the Sandmeyer reaction.

Section 5: Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 5-Fluoro-2-methoxyaniline makes it a valuable scaffold in the synthesis of biologically active molecules.

-

Pharmaceuticals: It serves as a key building block for various pharmaceuticals, particularly in the development of anti-cancer agents.[1] The presence of the fluoro and methoxy groups can enhance the biological activity of the final compound.[1]

-

Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides.[1] The incorporation of fluorine can lead to increased potency and improved environmental profiles of agricultural products.[4]

Section 6: Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[19][20][21] It can cause skin and serious eye irritation.[19][20]

-

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[11][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][19] Keep away from incompatible materials such as strong oxidizing agents.[11]

In case of accidental exposure, seek immediate medical attention and follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9]

Section 7: References

-

5-Fluoro-2-methoxyaniline - Chem-Impex. --INVALID-LINK--

-

This compound | CAS 326-83-0 | SCBT. --INVALID-LINK--

-

Reactions of Aniline - Chemistry Steps. --INVALID-LINK--

-

This compound (Cas 22510-10-7) - Parchem. --INVALID-LINK--

-

Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. --INVALID-LINK--

-

20.7: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--

-

Electrophilic Substitution Reaction of Anilines - BYJU'S. --INVALID-LINK--

-

This compound | CAS#:326-83-0 | Chemsrc. --INVALID-LINK--

-

This compound | 326-83-0 - ChemicalBook. --INVALID-LINK--

-

5-Fluoro-2-methoxyaniline 97 1978-39-8 - Sigma-Aldrich. --INVALID-LINK--

-

24.8: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--

-

1978-39-8(5-Fluoro-2-methoxyaniline) Product Description - ChemicalBook. --INVALID-LINK--

-

5-Fluoro-2-methoxyaniline - ChemicalBook. --INVALID-LINK--

-

2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 - Biosynth. --INVALID-LINK--

-

How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used? - FAQ - Guidechem. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

-

5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--

-

4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook. --INVALID-LINK--

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

-

Fluorine in drug discovery: Role, design and case studies. --INVALID-LINK--

-

2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. --INVALID-LINK--

-

4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

-

p-Anisidine - Wikipedia. --INVALID-LINK--

-

2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--

-

5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--

-

5-Fluoro-2-methoxyaniline 1978-39-8 | TCI Deutschland GmbH. --INVALID-LINK--

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]

- 10. p-Anisidine - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 5-Fluoro-2-methoxyaniline price,buy 5-Fluoro-2-methoxyaniline - chemicalbook [chemicalbook.com]

- 14. 1978-39-8 CAS MSDS (5-Fluoro-2-methoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fishersci.com [fishersci.com]

- 20. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 21. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Fulcrum of Fluorination: A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride in Modern Research

Abstract

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. 5-Fluoro-2-methoxyaniline hydrochloride, a deceptively simple yet remarkably versatile building block, has emerged as a critical precursor in the development of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the core applications of this compound, moving beyond a mere catalog of uses to elucidate the underlying chemical principles and experimental considerations that drive its utility. We will dissect its pivotal role in the synthesis of targeted oncotherapeutics, its contribution to the burgeoning field of advanced materials, and its application in the creation of next-generation agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also actionable, field-proven insights and detailed experimental methodologies.

Introduction: The Strategic Advantage of the Fluoro-Methoxy Aniline Scaffold

This compound (CAS No: 22510-10-7) is an aromatic amine distinguished by the presence of a fluorine atom and a methoxy group on the benzene ring.[1] This specific substitution pattern is not arbitrary; it is a carefully orchestrated arrangement that bestows unique reactivity and desirable properties upon the molecules synthesized from it.

The presence of the fluorine atom, a highly electronegative element, can significantly alter the electronic environment of the aromatic ring, influencing reaction regioselectivity and the pKa of the amine group. Furthermore, fluorine's ability to form strong C-F bonds can enhance the metabolic stability of derivative compounds, a crucial attribute in pharmaceutical development. The methoxy group, an electron-donating substituent, also plays a critical role in directing electrophilic aromatic substitution reactions, often working in concert with the fluorine atom to yield specific isomers.

This guide will navigate through three primary domains where this compound has proven to be an invaluable synthetic intermediate:

-

Medicinal Chemistry: As a cornerstone for the synthesis of kinase inhibitors and other bioactive molecules.

-

Materials Science: As a monomer for the production of high-performance conductive polymers.

-

Agrochemicals: As a precursor for the development of novel herbicides and fungicides.

We will explore the causality behind its use in these fields, providing detailed experimental protocols and visual workflows to empower researchers in their own investigations.

Application in Medicinal Chemistry: Crafting Targeted Therapeutics

The structural motifs present in this compound make it an ideal starting point for the synthesis of complex heterocyclic systems that form the core of many modern pharmaceuticals. Its application is particularly prominent in the development of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of a Key Intermediate for Kinase Inhibitors

A prime example of the utility of fluorinated anilines is in the synthesis of intermediates for potent kinase inhibitors like Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis of a key building block, 4-fluoro-2-methoxy-5-nitroaniline, showcases a strategic, multi-step pathway that leverages the inherent reactivity of the 4-fluoro-2-methoxyaniline precursor.

The following workflow illustrates the transformation of 4-fluoro-2-methoxyaniline to this crucial intermediate.

Caption: Synthetic pathway to a key kinase inhibitor intermediate.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

This protocol is adapted from established patent literature and demonstrates a robust method for the synthesis of the target intermediate.

Step 1: Acetylation of 4-Fluoro-2-methoxyaniline

-

To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, slowly add acetic anhydride (1.2 eq) while maintaining the temperature between 25-35°C.

-

Heat the reaction mixture to 90°C and stir for 3-5 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

-

Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while carefully controlling the temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline

-

Suspend the nitrated acetamide (1.0 eq) in methanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Maintain reflux for 3-5 hours until the deprotection is complete.

-

Distill off the methanol under vacuum.

-

Cool the residue and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the final product.

-

Filter the solid, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.

Table 1: Representative Reagent Quantities and Expected Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-Fluoro-2-methoxyaniline | Acetic Anhydride, Acetic Acid | N-(4-fluoro-2-methoxyphenyl)acetamide | 85-95% |

| 2 | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitric Acid, Sulfuric Acid | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 75-85% |

| 3 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric Acid, Methanol | 4-Fluoro-2-methoxy-5-nitroaniline | 80-90% |

Application in Materials Science: Engineering Conductive Polymers

The unique electronic properties of fluorinated anilines make them attractive monomers for the synthesis of advanced polymers with tailored functionalities. The incorporation of fluorine into the polyaniline backbone can significantly enhance properties such as solubility, thermal stability, and electrical conductivity.

Synthesis of Fluorinated Polyanilines

Fluorinated polyanilines are typically synthesized via chemical oxidative polymerization. In this process, the aniline monomer is oxidized in an acidic medium, leading to the formation of a conductive polymer. The presence of the fluorine and methoxy substituents on the aniline ring influences the polymerization process and the final properties of the polymer.

Caption: General workflow for the synthesis of fluorinated polyanilines.

Experimental Protocol: Chemical Oxidative Polymerization

-

Dissolve this compound (1.0 eq) in an acidic aqueous solution (e.g., 1 M HCl).

-

Cool the solution in an ice bath.

-

Separately, prepare a solution of an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution.

-

Slowly add the oxidant solution to the monomer solution with vigorous stirring.

-

Continue stirring for several hours at low temperature to allow for polymerization. A dark precipitate of the polymer will form.

-

Filter the polymer, and wash it sequentially with the acidic solution, water, and methanol to remove unreacted monomer and oligomers.

-

Dry the polymer under vacuum to obtain the doped, conductive form of the fluorinated polyaniline.

Application in Agrochemicals: Designing Modern Crop Protection

The inclusion of fluorine in the molecular structure of pesticides is a well-established strategy to enhance their efficacy and metabolic stability. 5-Fluoro-2-methoxyaniline serves as a valuable precursor for the synthesis of various herbicides and fungicides.

Synthesis of a Polycyclic Pyrazolinone Herbicide Intermediate

While specific, detailed synthetic routes for commercial agrochemicals are often proprietary, patent literature indicates the use of 5-fluoro-2-methoxyaniline in the synthesis of polycyclic pyrazolinone derivatives with herbicidal activity. A plausible synthetic approach involves the diazotization of the aniline followed by a coupling reaction.

Caption: Plausible synthetic route to a herbicide intermediate.

General Experimental Considerations

The synthesis of such agrochemical intermediates requires careful control of reaction conditions, particularly for the diazotization step, which is typically carried out at low temperatures to ensure the stability of the diazonium salt. The subsequent coupling reaction with a suitable pyrazolinone derivative would then yield the desired polycyclic structure.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a testament to the power of strategic molecular design. Its unique combination of a fluorine atom, a methoxy group, and an amine functionality makes it a highly valuable and versatile building block in modern chemical research. From the intricate synthesis of life-saving kinase inhibitors to the production of high-performance conductive polymers and the development of effective agrochemicals, this compound continues to be at the forefront of innovation. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this remarkable molecule in their own scientific endeavors.

References

The Synthetic Chemist's Compass: A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride in Modern Organic Synthesis

Abstract

5-Fluoro-2-methoxyaniline hydrochloride has emerged as a pivotal structural motif and a versatile building block in contemporary organic synthesis. Its unique electronic properties, arising from the interplay of a nucleophilic amino group, an activating methoxy substituent, and a deactivating-yet-directing fluorine atom, render it an invaluable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a particular focus on its application in the synthesis of heterocyclic scaffolds prevalent in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into key transformations, and furnish detailed protocols for its application in paradigmatic reactions such as the synthesis of quinazolines, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: Unveiling a Privileged Scaffold

5-Fluoro-2-methoxyaniline, often handled as its more stable hydrochloride salt, is an aromatic amine that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] The strategic placement of the fluoro and methoxy groups on the aniline core imparts a unique combination of reactivity, solubility, and metabolic stability to its derivatives.[1] The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of nearby functional groups.[1] Concurrently, the methoxy group, a strong ortho-, para-director, activates the aromatic ring towards electrophilic substitution and can participate in key hydrogen bonding interactions in biological systems.

This guide will navigate the synthetic landscape of this compound, moving beyond a mere catalog of reactions to provide a deeper understanding of why certain synthetic strategies are employed and how the inherent properties of the molecule can be harnessed to achieve specific synthetic goals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 326-83-0 | [2] |

| Molecular Formula | C₇H₉ClFNO | [2] |

| Molecular Weight | 177.61 g/mol | [2] |

| Appearance | Off-white to light brown crystalline powder | Generic observation |

| Boiling Point (free base) | 90 °C at 760 mmHg | [3] |

| Density (free base) | 1.1981 g/mL at 25 °C | [3] |

| Refractive Index (free base, n20/D) | 1.5438 | [3] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-12.0 (br s, 3H, -NH₃⁺), 7.20-7.00 (m, 3H, Ar-H), 3.85 (s, 3H, -OCH₃). Note: The broad singlet for the ammonium protons can be exchanged with D₂O. The aromatic region will show complex splitting due to F-H coupling.[4]

-

¹³C NMR (CDCl₃, 100 MHz, free base, predicted): δ 157.0 (d, J = 235 Hz, C-F), 142.6 (d, J = 2 Hz, C-N), 116.1 (d, J = 8 Hz), 115.7 (d, J = 22 Hz), 110.2, 55.8 (-OCH₃). Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.[5][6][7]

-

Infrared (IR, KBr Pellet, cm⁻¹): ~3400-3300 (N-H stretch), ~2900-2800 (C-H stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch), ~1200 (C-F stretch).[8]

The Chemistry of 5-Fluoro-2-methoxyaniline: Reactivity and Regioselectivity

The synthetic utility of 5-Fluoro-2-methoxyaniline is dictated by the electronic effects of its substituents. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also a strong activating ortho-, para-director. Conversely, the fluorine atom is a deactivating group due to its strong inductive effect (-I), but it also acts as an ortho-, para-director due to resonance (+R effect).

This confluence of directing effects makes predicting the outcome of electrophilic aromatic substitution reactions a nuanced but critical exercise.

Electrophilic Aromatic Substitution: A Tale of Competing Directors

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially add to the positions most activated by the electron-donating groups and where the resulting carbocation intermediate is most stabilized.

-

Amino Group (-NH₂): Directs ortho and para. The para position is C5 (already substituted with F), and the ortho positions are C3 and C1 (already substituted with the amino group itself).

-

Methoxy Group (-OCH₃): Directs ortho and para. The ortho positions are C1 and C3. The para position is C6.

-

Fluoro Group (-F): Directs ortho and para. The ortho positions are C4 and C6. The para position is C2 (already substituted with OCH₃).

Considering these effects in concert:

-

Position C6: Is para to the strongly activating methoxy group and ortho to the fluorine. This position is highly activated.

-

Position C4: Is ortho to the fluorine and meta to the methoxy and amino groups. This position is less activated.

-

Position C3: Is ortho to both the amino and methoxy groups. While electronically activated, it is sterically hindered.

Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position , which benefits from the powerful para-directing effect of the methoxy group and the ortho-directing effect of the fluorine.

Core Synthetic Applications and Protocols

The true value of this compound lies in its application as a versatile starting material for the construction of complex molecular architectures.

Synthesis of Quinazoline Scaffolds: Gateway to Kinase Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore in a number of clinically approved tyrosine kinase inhibitors, such as Gefitinib and Lapatinib. 5-Fluoro-2-methoxyaniline serves as a key precursor for the "anilino" portion of these molecules. The general synthetic strategy involves the condensation of the aniline with a 4-chloroquinazoline intermediate.

Exemplary Protocol: Synthesis of a 4-(5-Fluoro-2-methoxyanilino)quinazoline Derivative

This protocol is adapted from established procedures for the synthesis of 4-anilinoquinazolines.[9][10][11]

-

Neutralization of the Hydrochloride Salt: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as isopropanol or a mixture of THF/water. Add a base, such as triethylamine (1.1 eq.) or aqueous sodium bicarbonate, and stir until a clear solution of the free aniline is obtained.

-

Condensation: To the solution of the free aniline, add the 4-chloroquinazoline derivative (1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline product.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of 5-Fluoro-2-methoxyaniline provides a handle for participation in powerful palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This reaction allows for the arylation of the amino group, providing access to diarylamine structures.

Exemplary Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is based on general procedures for Buchwald-Hartwig amination.[12][13]

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Addition of Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the aryl bromide (1.0 eq.), 5-Fluoro-2-methoxyaniline (1.2 eq.), and anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of Heterocycles via Condensation Reactions

The nucleophilic amino group of 5-Fluoro-2-methoxyaniline readily participates in condensation reactions with carbonyl compounds to form a variety of heterocyclic systems.

Synthesis of Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole ring system, a common scaffold in medicinal chemistry.

Exemplary Protocol: Synthesis of a 2-Substituted-6-fluoro-5-methoxybenzimidazole

This protocol is adapted from general methods for benzimidazole synthesis.[14][15]

-

Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-methoxyaniline (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: A variety of conditions can be employed. A common method involves heating the mixture in the presence of an oxidizing agent like sodium metabisulfite or in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. Microwave-assisted synthesis can also significantly accelerate this transformation.

-

Work-up and Purification: The work-up procedure is dependent on the reaction conditions. Typically, the reaction mixture is cooled, and the product is either precipitated by the addition of water or extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

In case of exposure:

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique substitution pattern provides a handle for a wide range of chemical transformations, enabling the efficient construction of complex and biologically relevant molecules. A thorough understanding of its reactivity, particularly the regiochemical outcomes of electrophilic substitution, is key to unlocking its full synthetic potential. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and effectively incorporate this valuable intermediate into their synthetic strategies, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Fluoro-2-methoxyaniline(1978-39-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 13. rsc.org [rsc.org]

- 14. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Biological Activity of Fluorinated Aniline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1] This is not a matter of arbitrary substitution, but a strategic decision rooted in the unique and powerful physicochemical properties of the fluorine atom.[2] Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the remarkable strength of the carbon-fluorine bond allow for subtle yet profound modulations of a molecule's biological profile. These alterations can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic properties.[1][3] When applied to the versatile aniline scaffold—a prevalent motif in numerous bioactive compounds—fluorination unlocks a vast chemical space with significant therapeutic potential. This guide provides an in-depth exploration of the biological activities of fluorinated aniline compounds, offering insights into their design, evaluation, and mechanistic underpinnings for researchers, scientists, and drug development professionals.

I. The Fluorinated Aniline Scaffold: A Privileged Structure in Medicinal Chemistry

The aniline moiety is a well-established pharmacophore, present in a wide array of approved drugs. However, its susceptibility to metabolic oxidation can lead to the formation of reactive metabolites and associated toxicities.[4] The strategic incorporation of fluorine onto the aniline ring serves as a powerful tool to mitigate these liabilities while enhancing therapeutic efficacy.

Modulation of Physicochemical Properties

The position of fluorine substitution on the aniline ring—ortho, meta, or para—has a distinct impact on the molecule's electronic and steric properties, which in turn governs its biological behavior.

-

pKa and Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the aniline nitrogen. This reduction in basicity can improve a compound's oral bioavailability by increasing its membrane permeability.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[5] This is a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at sites prone to metabolic oxidation, the metabolic stability and half-life of a drug can be significantly increased.[7]

Impact on Target Binding and Conformation

Fluorine's unique properties also influence how a molecule interacts with its biological target.

-

Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor, and its presence can alter the hydrogen bonding network between a ligand and its target protein.[8]

-

Dipole Moments and Electrostatic Interactions: The introduction of fluorine can create or modify molecular dipole moments, leading to more favorable electrostatic interactions within a protein's binding site.

-

Conformational Control: The steric bulk of fluorine, though minimal, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that enhances its affinity for the target.

II. Therapeutic Applications of Fluorinated Aniline Compounds

The versatility of the fluorinated aniline scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity

Fluorinated anilines are integral components of numerous anticancer agents, often acting as kinase inhibitors or antimetabolites.[9]

-

Kinase Inhibition: The aniline moiety is a common hinge-binding motif in kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[10] For example, fluorinated anilino-triazolopyrimidine derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization.[11]

-

Antiproliferative Effects: Novel fluorinated quinoline analogs synthesized from 2-fluoroaniline have demonstrated significant antifungal and antiproliferative activity against various cancer cell lines.[12]

Antimicrobial and Antiviral Activity

The unique properties of fluorinated anilines have also been harnessed in the development of novel antimicrobial and antiviral agents.

-

Antibacterial and Antifungal Properties: Trifluoro-anilines have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemo-lyticus.[13] Furthermore, certain fluorinated aniline derivatives have shown promising antifungal activity.[12]

-

Antiviral Potential: The incorporation of fluorine is a common strategy in the design of antiviral drugs, as it can enhance metabolic stability and improve pharmacokinetic profiles.[14] Fluorinated anilines serve as key building blocks in the synthesis of various antiviral compounds.[15][16]

III. Experimental Workflows for Assessing Biological Activity

A thorough evaluation of the biological activity of fluorinated aniline compounds requires a suite of well-defined in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][17]

Protocol: MTT Assay for Cytotoxicity Testing

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the fluorinated aniline compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the fluorinated aniline compound and create serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[19]

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve the final inoculum concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[19]

-

Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assays: In Vitro Kinase Inhibition

For fluorinated anilines designed as enzyme inhibitors, in vitro assays are crucial to determine their potency and selectivity.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Compound Preparation: Prepare serial dilutions of the fluorinated aniline inhibitor in DMSO and then further dilute in the kinase assay buffer.

-

Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted inhibitor or vehicle control.[10]

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.[10]

-

Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.[10]

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Reaction Termination and Substrate Capture: Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.[10]

-

Washing: Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

-

Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

IV. Metabolism and Toxicology of Fluorinated Anilines

While fluorination can enhance metabolic stability, it is crucial to understand the metabolic fate and potential toxicities of these compounds.

Metabolic Pathways and Reactive Metabolite Formation

Aniline and its derivatives are known to undergo metabolic activation to form reactive metabolites.[4] The presence and position of fluorine can influence these pathways.

-

Hydroxylation and Defluorination: Cytochrome P450-dependent monooxygenation is a key metabolic pathway. For anilines with a fluorine at the para-position, this can lead to defluorination and the formation of a reactive benzoquinoneimine intermediate.[3][20]

-

Reactive Quinoneimine Formation: The formation of quinoneimines is a significant bioactivation pathway that can lead to covalent binding to cellular macromolecules and subsequent toxicity.[20]

-

Influence of Substitution Pattern: The position of fluorine substitution influences the metabolic pathways. For instance, para-fluorination can directly lead to the formation of benzoquinoneimine, while ortho- and meta-fluorination may result in different metabolic profiles.[20]

Caption: Metabolic activation pathway of para-fluoroaniline.

Toxicological Assessment

A thorough toxicological assessment is essential for any drug candidate. For fluorinated anilines, particular attention should be paid to potential hepatotoxicity and genotoxicity arising from reactive metabolite formation.

-

In Vitro Toxicity: Cytotoxicity assays, such as the MTT assay, provide initial insights into the toxicity of these compounds.

-

Reactive Metabolite Trapping: Assays using trapping agents like glutathione (GSH) can be employed to detect and quantify the formation of reactive metabolites in vitro.[4][21]

-

In Vivo Toxicity Studies: Preclinical in vivo studies in animal models are necessary to evaluate the systemic toxicity, including potential organ damage and carcinogenicity.[22][23]

V. Conclusion and Future Perspectives

Fluorinated aniline compounds represent a rich and versatile class of molecules with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacological properties, leading to enhanced biological activity and improved drug-like characteristics. A deep understanding of the structure-activity relationships, metabolic pathways, and potential toxicities of these compounds is paramount for their successful development into safe and effective therapeutics. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel fluorinated aniline derivatives. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will the opportunities to leverage this remarkable element in the design of next-generation medicines.

References

- 1. clyte.tech [clyte.tech]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. View of Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus [ojs.microbiolj.org.ua]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. website-static.moldiscovery.com.s3.amazonaws.com [website-static.moldiscovery.com.s3.amazonaws.com]

- 22. aarti-industries.com [aarti-industries.com]

- 23. [PDF] Metabonomic assessment of toxicity of 4‐fluoroaniline, 3,5‐difluoroaniline and 2‐fluoro‐4‐methylaniline to the earthworm Eisenia veneta (rosa): Identification of new endogenous biomarkers | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Commercial Suppliers of 5-Fluoro-2-methoxyaniline hydrochloride for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying 5-Fluoro-2-methoxyaniline hydrochloride (CAS RN: 326-83-0). Navigating the chemical supplier landscape is critical for ensuring the integrity and reproducibility of research. This document offers a technical framework for supplier evaluation, quality control, and application-specific considerations for this versatile fluorinated building block.

Introduction: The Utility of this compound

This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both a fluorine atom and a methoxy group, provides unique electronic properties and steric influences that are highly valuable in medicinal chemistry and materials science.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in modern drug discovery programs.[1] The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

Key Chemical Information:

Part 1: The Commercial Landscape: A Comparative Analysis of Suppliers